Glyceryl diacetate 1-linoleate
Description
Contextualization within the Diverse Class of Glycerolipids
Glycerolipids represent a vast and varied class of lipids that are fundamental components of biological membranes and serve as energy storage molecules. They are all esters of the trihydric alcohol, glycerol (B35011). europa.eu This class is broadly categorized into mono-, di-, and triglycerides, depending on the number of fatty acid chains esterified to the glycerol backbone. Glyceryl diacetate 1-linoleate falls under the category of diglycerides, or more specifically, diacylglycerols (DAGs), which are characterized by two fatty acid residues.
What makes this compound particularly interesting is that it is a "mixed" acylglycerol. This means it is esterified with different types of acyl groups: two from acetic acid and one from linoleic acid. ontosight.ai This contrasts with simple glycerides, where all acyl groups are identical. The presence of both short-chain saturated (acetyl) and long-chain polyunsaturated (linoleoyl) groups on the same glycerol backbone influences its polarity, solubility, and reactivity, distinguishing it from other glycerolipids.
The broader category of glycerides, including those with acetylated fatty acid chains, encompasses a wide range of structures with varying chain lengths and degrees of saturation. europa.eu These variations ultimately determine their physical state, with shorter chain lengths generally corresponding to liquids and longer chains to solids. europa.eu
Elucidation of Positional Isomerism and Stereochemical Considerations in Glyceryl Esters
The structure of glyceryl esters gives rise to the possibility of positional isomerism and stereoisomerism. In the case of a diacylglycerol like this compound, positional isomers can exist depending on which of the three hydroxyl groups of the glycerol backbone are esterified. For instance, the linoleoyl group could be at the sn-1 or sn-2 position, with the two acetyl groups occupying the remaining positions. This compound specifies that the linoleate (B1235992) is at the sn-1 position. Its positional isomer would be Glyceryl diacetate 2-linoleate. ncats.io
Furthermore, the central carbon (sn-2) of the glycerol backbone is a prochiral center. When the substituents at the sn-1 and sn-3 positions are different, this central carbon becomes a chiral center, leading to the possibility of stereoisomers (enantiomers). Since this compound has a linoleoyl group at sn-1 and an acetyl group at sn-3, the sn-2 carbon is indeed chiral. Therefore, this compound can exist as two distinct stereoisomers. Commercially available or synthetically produced versions are often a racemic mixture of these stereoisomers. fda.gov
The nomenclature "racemic" indicates that the substance is a mixture of stereoisomers. fda.gov The stereospecific numbering (sn) system is crucial for unambiguously defining the position of substituents on the glycerol backbone.
Academic Relevance and Research Trajectories of Mixed Acylglycerols
Mixed acylglycerols, such as this compound, are a subject of ongoing academic and industrial research due to their diverse properties and potential applications. Research into these compounds often focuses on their synthesis, physical-chemical characterization, and their roles in various systems.
The synthesis of specific mixed acylglycerols can be challenging due to the need for controlled esterification to achieve the desired positional isomer. Methods often involve the use of specific catalysts and reaction conditions to direct the acylation to particular positions on the glycerol backbone. The esterification process itself involves the reaction of glycerol with an organic acid, such as acetic acid, in the presence of a catalyst. europa.eu
In the context of food science and nutrition, mixed acylglycerols containing essential fatty acids like linoleic acid are of interest. Linoleic acid is a polyunsaturated omega-6 fatty acid that is essential for human health. The structure of the glyceride in which it is delivered can influence its digestion, absorption, and metabolic fate.
In materials science, the properties of mixed acylglycerols can be tailored by varying the constituent fatty acids. For example, the combination of short and long chains in this compound can result in unique emulsifying or plasticizing properties. Research has explored the use of various glyceryl diesters in cosmetic formulations and as inactive ingredients in pharmaceutical products. cir-safety.org
Chemical and Physical Properties
Below is an interactive table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C25H42O6 fda.gov |
| Molecular Weight | 438.6 g/mol fda.gov |
| Stereochemistry | Racemic fda.gov |
| CAS Number | 55320-04-2 drugfuture.com |
| Synonyms | 9,12-OCTADECADIENOIC ACID (9Z,12Z)-, 2,3-BIS(ACETYLOXY)PROPYL ESTER drugfuture.com |
Structure
2D Structure
Properties
CAS No. |
55320-04-2 |
|---|---|
Molecular Formula |
C25H42O6 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |
InChI Key |
BVIPVQLDRBBSFA-MURFETPASA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Glyceryl Diacetate 1 Linoleate
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis offers a powerful approach to producing structured lipids by combining the high selectivity of enzymes with the efficiency of chemical reactions. This hybrid methodology is particularly advantageous for creating molecules with a defined stereochemistry, such as Glyceryl diacetate 1-linoleate.
Lipase-Catalyzed Esterification for Regioselective Acylation
The initial and most critical step in the chemoenzymatic synthesis of this compound is the regioselective esterification of glycerol (B35011) with linoleic acid to form 1-monolinolein. Lipases are widely employed for this purpose due to their ability to selectively acylate the primary hydroxyl groups of glycerol. nih.govmonash.edu
Lipases such as those from Candida antarctica (Lipase B) and Rhizomucor miehei are particularly effective in this regard. nih.gov These enzymes exhibit a high degree of selectivity for the sn-1 and sn-3 positions of the glycerol molecule, which allows for the targeted synthesis of 1-monoacylglycerols. nih.govmonash.edu The reaction is typically carried out in a solvent-free system or in an organic solvent to minimize hydrolysis and shift the equilibrium towards ester synthesis. researchgate.net
The general reaction for the lipase-catalyzed synthesis of 1-monolinolein is as follows:
Glycerol + Linoleic Acid ⇌ 1-Monolinolein + Water
Key to the success of this enzymatic step is the control of reaction conditions to favor the formation of the monoester and prevent the formation of di- and triglycerides of linoleic acid.
Sequential Enzymatic and Chemical Acetylation Strategies
Following the enzymatic synthesis of 1-monolinolein, a chemical acetylation step is employed to introduce the two acetyl groups at the remaining free hydroxyl positions (sn-2 and sn-3). This two-step approach is a hallmark of chemoenzymatic synthesis for structured lipids. researchgate.net
The 1-monolinolein produced in the first step is isolated and then subjected to acetylation using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. taylorandfrancis.com This reaction is typically performed in the presence of a catalyst, and under conditions that promote the complete acylation of the available hydroxyl groups. The reaction proceeds as follows:
1-Monolinolein + 2 Acetic Anhydride → this compound + 2 Acetic Acid
This sequential strategy leverages the strengths of both enzymatic and chemical catalysis: the high regioselectivity of the lipase (B570770) for the initial esterification and the high efficiency of the chemical reaction for the subsequent acetylation.
Optimization of Bioreaction Conditions and Catalyst Selectivity
The efficiency and selectivity of the initial lipase-catalyzed esterification are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired 1-monolinolein intermediate. nih.gov
Several factors influence the outcome of the bioreaction:
Enzyme Selection : Different lipases exhibit varying degrees of selectivity for fatty acids of different chain lengths and levels of unsaturation. Candida antarctica lipase B, for example, is known for its broad substrate specificity and high stability, making it a suitable candidate for this synthesis. nih.gov
Temperature : The reaction temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical temperature range for these reactions is between 40°C and 60°C. nih.gov
Substrate Molar Ratio : The molar ratio of glycerol to linoleic acid is a critical parameter. An excess of glycerol is often used to favor the formation of monoacylglycerols and to act as a solvent in some cases. nih.gov
Water Activity : Water is a product of the esterification reaction, and its presence can promote the reverse hydrolytic reaction. Controlling water activity, often by performing the reaction in a non-aqueous medium or under vacuum, is essential for achieving high yields. researchgate.net
Enzyme Load : The concentration of the lipase in the reaction mixture influences the reaction rate. Higher enzyme loads can lead to faster reaction times but also increase costs. nih.gov
The table below summarizes typical ranges for these parameters in lipase-catalyzed esterifications.
| Parameter | Typical Range | Effect on Synthesis |
| Enzyme Source | Candida antarctica, Rhizomucor miehei | Determines regioselectivity and substrate specificity. |
| Temperature | 40 - 60 °C | Influences reaction rate and enzyme stability. |
| Substrate Molar Ratio (Glycerol:Linoleic Acid) | 2:1 to 5:1 | Affects the equilibrium and favors monoester formation. |
| Water Content | < 1% (v/v) | Minimizes hydrolysis and shifts equilibrium towards esterification. |
| Enzyme Load | 5 - 15% (w/w of substrates) | Impacts the reaction rate. |
Chemical Synthesis Pathways and Reaction Kinetics
While chemoenzymatic methods offer high selectivity, purely chemical synthesis routes are also explored for the production of this compound. These methods often involve the direct esterification of glycerol with the relevant acids, though controlling the regioselectivity can be a significant challenge.
Esterification of Glycerol with Linoleic Acid and Acetic Acid
The direct chemical esterification of glycerol with a mixture of linoleic acid and acetic acid is a potential one-pot synthesis route. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven by the removal of water. nih.gov
The reaction is a complex equilibrium involving the formation of multiple products, including mono-, di-, and triesters of both linoleic acid and acetic acid, as well as mixed esters. The general reaction scheme is as follows:
Glycerol + x Linoleic Acid + y Acetic Acid ⇌ Mixed Acylglycerols + (x+y) Water
The primary challenge in this approach is the lack of regioselectivity. The distribution of the acyl groups on the glycerol backbone is largely statistical, making it difficult to isolate this compound in high yield.
The kinetics of the esterification of glycerol with acetic acid have been studied, and the reaction is known to proceed through a series of consecutive and reversible steps, forming monoacetin, diacetin (B166006), and triacetin (B1683017). nih.gov Similarly, the kinetics of the esterification of glycerol with fatty acids like linoleic acid have also been investigated. When both acids are present, they compete for the hydroxyl groups of glycerol, and the relative rates of esterification will depend on factors such as the reactivity of the acids and their concentrations.
Selective Acetylation of Monolinolein Derivatives
A more controlled chemical approach involves a two-step synthesis, analogous to the chemoenzymatic route but using a chemical catalyst for the first step as well. The initial step would be the esterification of glycerol with linoleic acid under conditions that favor the formation of 1-monolinolein. This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions.
The second step is the selective acetylation of the 1-monolinolein intermediate. The primary hydroxyl group at the sn-1 position is generally more reactive than the secondary hydroxyl group at the sn-2 position. However, to ensure the acetylation of the remaining two hydroxyl groups, an excess of the acetylating agent is typically used. taylorandfrancis.com A patent for the synthesis of a similar compound, diacetyl glyceryl oleate, describes a two-step process involving the initial esterification of glycerol and oleic acid to produce monoolein, followed by an acetylation reaction. google.comepo.orggoogle.comwipo.int
The reaction kinetics for the acetylation of glycerol show a dependence on temperature and catalyst loading, with higher temperatures generally leading to faster reaction rates and higher conversions. nih.gov The choice of acetylating agent (e.g., acetic anhydride vs. acetic acid) also significantly impacts the reaction rate and equilibrium. researchgate.net
The following table presents a summary of reaction conditions for the chemical synthesis of diacetylated monoacylglycerols based on related literature.
| Step | Reactants | Catalyst | Temperature (°C) | Key Considerations |
| 1. Esterification | Glycerol, Linoleic Acid | p-Toluenesulfonic acid | 115 - 190 | Control of stoichiometry to favor monoester formation. |
| 2. Acetylation | 1-Monolinolein, Acetic Anhydride | Sulfuric Acid | 90 - 160 | Use of excess acetylating agent to ensure complete diacetylation. |
Investigation of Catalytic Systems (e.g., Acidic Catalysts)
The esterification of glycerol with carboxylic acids is a foundational method for producing glycerides. wikipedia.org In the synthesis of a mixed glyceride like this compound, the reaction involves glycerol, acetic acid, and linoleic acid. The choice of catalyst is critical for driving the reaction towards the desired product while minimizing side reactions. Acidic catalysts are widely investigated for this purpose, functioning through either homogeneous or heterogeneous systems. researchgate.net
The general mechanism for Brønsted acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group by the catalyst. nih.gov This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a hydroxyl group from the glycerol molecule. nih.gov Subsequent dehydration and catalyst regeneration yield the ester. nih.gov
Homogeneous Acid Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts for esterification. nih.gov However, their use is associated with significant drawbacks, including corrosivity, difficulty in separation from the product mixture, and the generation of substantial waste during neutralization and quenching processes. nih.gov
Heterogeneous Acid Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have been extensively studied. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. Examples include:
Ion Exchange Resins: Resins like Amberlyst-15, a sulfonated polystyrene-divinylbenzene polymer, have demonstrated high catalytic activity in the esterification of glycerol with acetic acid to produce glyceryl acetates. google.comfrontiersin.org
Functionalized Zirconia-Silica: Hydrophobic mesoporous zirconia-silica catalysts functionalized with sulfonic acid groups have been used for the esterification of glycerol with oleic acid. frontiersin.org These catalysts show that mild acidity can lead to high selectivity for desired monoesters. frontiersin.org
Other Solid Acids: Zeolites, heteropolyacids, and clays (B1170129) have also been explored for glycerol acetylation. researchgate.net
The synthesis of this compound specifically would likely require a multi-step approach or carefully controlled reaction conditions to direct the acylation to the desired positions on the glycerol backbone. This could involve using protecting groups or leveraging the regioselectivity of certain enzymatic catalysts (lipases), which, while not acidic catalysts, are a major focus in structured lipid synthesis. nih.govresearchgate.net
| Catalyst Type | Examples | Advantages | Disadvantages | Relevant Research Findings |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High catalytic activity | Corrosive, difficult to separate, waste generation nih.gov | Effective for general esterification but problematic for industrial-scale green chemistry. nih.gov |
| Heterogeneous Acid (Resin) | Amberlyst-15, Nafion | Reusable, easy to separate, non-corrosive google.com | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations | Used in the production of glycerol diacetate with high yield. google.com Catalyst acidity is a key parameter for conversion rate. frontiersin.org |
| Heterogeneous Acid (Functionalized Oxide) | Sulfonated Zirconia-Silica (ZrO₂-SiO₂) | Tunable acidity, high surface area, thermal stability frontiersin.org | More complex and costly to synthesize | Mild acidity and a hydrophobic surface are recommended for high selectivity in glycerol esterification with fatty acids. frontiersin.org |
Purification and Isolation Techniques for Mixed Glyceride Isomers
A significant challenge in the synthesis of structured lipids is the resulting mixture of isomers and other glyceride species (mono-, di-, and triglycerides). For this compound, the reaction mixture could contain the 1,3-diacetate-2-linoleate isomer, various monoacetate linoleate (B1235992) glycerides, triacetin, trilinolein, and unreacted starting materials. Isolating the target isomer requires advanced chromatographic techniques.
Thin-Layer Chromatography (TLC): TLC is a common method for the analytical separation of lipid classes. nih.gov Neutral lipids like diacylglycerols (DAGs) and triacylglycerols (TAGs) can be separated from more polar lipids. nih.gov While primarily used for qualitative analysis and small-scale preparations, it can be a first step in assessing the purity of a sample and guiding further purification strategies. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the preparative and analytical separation of glyceride mixtures. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for lipid analysis. Separation is based on the hydrophobicity of the molecules, which is determined by the total carbon number and the number of double bonds in the fatty acid chains. It can effectively separate complex mixtures of TAGs and DAGs. nih.gov
Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions (Ag+). The silver ions interact reversibly with the π-electrons of the double bonds in unsaturated fatty acids. This allows for the separation of glycerides based on the number, configuration (cis/trans), and position of their double bonds, providing a high degree of resolution for unsaturated isomers. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to isolate specific lipid classes from a crude reaction mixture before finer separation by HPLC. jst.go.jp
Supercritical Fluid Chromatography (SFC): SFC, often using supercritical carbon dioxide as the mobile phase, is another effective technique for separating lipid isomers. It can offer advantages in terms of resolution and speed for certain applications. nih.gov
| Technique | Principle of Separation | Applicability to Mixed Glycerides | References |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Adsorption chromatography based on polarity. | Good for separating lipid classes (e.g., MAG, DAG, TAG) and for initial purity assessment. | nih.govnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity (acyl chain length and unsaturation). | Excellent for resolving complex mixtures of DAGs and TAGs with different fatty acid compositions. | nih.gov |
| Argentation Chromatography | Complexation of silver ions with double bonds in unsaturated fatty acids. | Highly effective for separating isomers that differ in the number or geometry of double bonds. | nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Adsorption/partitioning to isolate compounds of interest from a matrix. | Useful for sample cleanup and fractionation of lipid classes prior to HPLC or GC analysis. | jst.go.jp |
Emerging Biotechnological Production Platforms
As an alternative to chemical synthesis, biotechnological approaches using engineered microorganisms and plants are emerging as powerful platforms for producing structured lipids with high specificity, potentially avoiding the complex purification challenges associated with chemical methods.
Microbial Biosynthesis and Metabolic Engineering Strategies
Microorganisms, particularly oleaginous yeasts (e.g., Yarrowia lipolytica) and bacteria (e.g., Escherichia coli), can be engineered to produce tailored lipids. nih.govresearchgate.net Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to overproduce specific compounds. lbl.gov The synthesis of a structured lipid like this compound in a microbe would involve engineering the pathways for both fatty acid and triacylglycerol (TAG) biosynthesis.
Key metabolic engineering strategies include:
Tailoring Fatty Acid Profiles: The composition of fatty acids can be altered by expressing or deleting specific enzymes. For instance, introducing specific thioesterases can lead to the production of fatty acids of desired chain lengths. nih.gov
Modifying the Kennedy Pathway: The central pathway for TAG synthesis is the Kennedy pathway, which involves the sequential acylation of a G3P backbone. The final step, the conversion of diacylglycerol (DAG) to TAG, is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs). ijcrt.org By introducing DGAT enzymes with specific substrate preferences, it is possible to control which fatty acids are incorporated into the glycerol backbone. nih.gov
Enzymatic Modification: Microbial lipases can be used for the in-vitro or in-vivo synthesis of structured lipids through reactions like acidolysis or interesterification, where fatty acids on a TAG molecule are swapped with others. nih.govscielo.br
Producing this compound would be a highly advanced application, likely requiring the introduction of a novel enzyme, a diacylglycerol acetyltransferase, capable of acetylating the free hydroxyl groups on a linoleoyl-glycerol precursor.
Plant Metabolic Engineering for Directed Glycerolipid Accumulation
Oilseed crops are natural factories for producing large quantities of triacylglycerols (TAGs), making them ideal targets for metabolic engineering to produce high-value, structured lipids. usda.govnih.gov Genetic engineering provides a direct and rapid method for manipulating the fatty acid composition and structure of plant seed oils. usda.gov
Strategies for engineering plant glycerolipid biosynthesis include:
Altering Fatty Acid Composition: A primary goal has been to modify the fatty acid profile of seed oils. This is often achieved by down-regulating or knocking out genes encoding fatty acid desaturases (FAD). For example, suppressing the FAD2 gene, which converts oleic acid to linoleic acid, can lead to high-oleic acid oils. nih.govresearchgate.net Conversely, modulating these pathways could enrich for linoleic acid.
Introduction of Novel Acyltransferases: A key breakthrough in producing structured glycerides has been the introduction of novel acyltransferases. Research has shown that expressing a gene for a diacylglycerol acetyltransferase (EaDAcT) from Euonymus alatus in Camelina and soybean leads to the accumulation of acetyl-TAGs (3-acetyl-1,2-diacyl-sn-glycerols) at levels up to 85 mol% of the total seed oil. unl.edu This demonstrates the feasibility of incorporating acetate (B1210297) groups onto the glycerol backbone in plants.
Pathway Redirection: To maximize the production of novel lipids, endogenous pathways can be suppressed. For instance, the high accumulation of acetyl-TAGs was achieved by combining the expression of EaDAcT with the RNAi suppression of the native DGAT1 gene, which competes for the same diacylglycerol substrate. unl.edu
The production of this compound in a plant platform would build on these principles. It would require the co-expression of an enzymatic machinery capable of first incorporating linoleic acid at the sn-1 position and then acetylating the remaining two hydroxyl groups, representing a sophisticated and highly targeted metabolic engineering challenge. slideshare.netyoutube.com
| Strategy | Organism Platform | Targeted Genes/Enzymes | Outcome | References |
|---|---|---|---|---|
| Fatty Acid Profile Modification | Oilseed Crops (e.g., Soybean, Sunflower) | Fatty Acid Desaturase 2 (FAD2) | Altering the ratio of oleic acid to linoleic acid in seed oil. | nih.govresearchgate.net |
| Novel Lipid Synthesis | Oilseed Crops (Camelina, Soybean) | Diacylglycerol Acetyltransferase (EaDAcT) expression; Diacylglycerol Acyltransferase 1 (DGAT1) suppression | High accumulation (up to 85 mol%) of acetyl-TAGs, a type of structured lipid. | unl.edu |
| Tailored TAG Production | Bacteria (E. coli) | Thioesterases, Acyl-CoA Synthetases, Diacylglycerol Acyltransferases (DGATs) | Shifted TAG profile to enrich for specific fatty acids (e.g., medium-chain fatty acids). | nih.gov |
| Structured Lipid Synthesis | Microbial Lipases (Immobilized) | sn-1,3 specific lipases | Incorporation of specific n-3 fatty acids into soybean oil via acidolysis. | scielo.br |
Biological Occurrence and Biosynthetic Pathways of Glyceryl Diacetate 1 Linoleate
De Novo Biosynthesis and Acyl Editing Mechanisms
The biosynthesis of Glyceryl diacetate 1-linoleate would follow the general pathways of glycerolipid synthesis, which are well-characterized in plants and other organisms.
The de novo synthesis of glycerolipids, including diacylglycerols, begins with the acylation of glycerol-3-phosphate. nih.govtaylorandfrancis.comasm.org This initial and often rate-limiting step is catalyzed by glycerol-3-phosphate acyltransferases (GPATs). nih.govasm.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA or acyl-acyl carrier protein (ACP) to the sn-1 position of the glycerol-3-phosphate backbone, forming lysophosphatidic acid (LPA). nih.govresearchgate.netfrontiersin.org The subsequent acylation at the sn-2 position is carried out by lysophosphatidic acid acyltransferase (LPAAT), yielding phosphatidic acid (PA). frontiersin.orgnih.gov The phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP) to produce a diacylglycerol. frontiersin.orgfrontiersin.org The specificity of the GPAT and LPAAT enzymes for different fatty acyl chains plays a significant role in determining the final composition of the DAG molecule. nih.gov
Linoleic acid is an essential fatty acid that is synthesized from oleic acid. researchgate.net In plants, this conversion is primarily catalyzed by the enzyme fatty acid desaturase 2 (FAD2), which introduces a double bond at the delta-12 position of oleic acid. frontiersin.orgresearchgate.net This desaturation step often occurs while the oleic acid is esterified to phosphatidylcholine (PC). frontiersin.orgfrontiersin.org The resulting linoleoyl-containing PC can then be converted to a linoleate-containing diacylglycerol through several pathways, including the reverse action of CDP-choline:diacylglycerol cholinephosphotransferase (CPT) or the action of phospholipase C or D. frontiersin.org This diacylglycerol can then be utilized for the synthesis of other lipids or potentially be acetylated to form a molecule like this compound, although the specific enzymes for such an acetylation in a natural context are not well-defined.
Reactivity and Biodegradation Mechanisms of Glyceryl Diacetate 1 Linoleate
Chemical Reactivity and Derivatization Studies
The chemical behavior of Glyceryl diacetate 1-linoleate is largely governed by its ester linkages and the polyunsaturated nature of the linoleate (B1235992) moiety. These structural features are the primary sites for chemical reactions, including hydrolysis, oxidation, and acyl group rearrangement.
Hydrolysis Kinetics of Ester Bonds
The hydrolysis of this compound involves the cleavage of its three ester bonds, a reaction that can be catalyzed by acids, bases, or enzymes. This process breaks down the molecule into its constituent parts: glycerol (B35011), acetic acid, and linoleic acid. The reaction proceeds in a stepwise manner, with the rate and pathway of hydrolysis depending on the reaction conditions and the relative stability of the acetate (B1210297) and linoleate ester bonds. ui.ac.idresearchgate.net
Generally, the susceptibility of an ester bond to hydrolysis is influenced by steric hindrance and the electron-withdrawing or -donating properties of the acyl group. While specific kinetic data for this compound is not extensively documented, principles of organic chemistry suggest that the less sterically hindered acetate groups might hydrolyze at a different rate than the bulky linoleate group. In industrial processes, hydrolysis of triglycerides is often carried out under high temperature and pressure, sometimes with solid acid catalysts, to produce free fatty acids. acs.org
The complete hydrolysis reaction can be summarized as: this compound + 3 H₂O → Glycerol + 2 Acetic Acid + 1 Linoleic Acid
Intermediate products such as diacylglycerols (e.g., glyceryl 1-linoleate, glyceryl diacetate) and monoacylglycerols (e.g., 1-monoacetin, 2-monoacetin, 1-monolinolein) are formed during the process. ui.ac.id
Oxidative Stability and Lipid Peroxidation of the Linoleate Moiety
The mechanism of lipid peroxidation involves three main stages: columbia.edunih.gov
Initiation: Abstraction of a hydrogen atom from the methylene (B1212753) group between the double bonds of the linoleate chain, forming a lipid radical. This is often initiated by reactive oxygen species (ROS).
Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another linoleate molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction. nih.gov
Termination: The reaction ceases when two radical species react with each other to form a non-radical product.
The primary products of linoleate peroxidation are hydroperoxides, which are unstable and can decompose into a complex mixture of secondary products, including volatile aldehydes, ketones, and other oxygenated compounds that contribute to rancidity. gsartor.orgacs.org
Table 1: Key Products of Linoleate Moiety Peroxidation
| Product Class | Specific Examples | Significance | References |
|---|---|---|---|
| Primary Products (Hydroperoxides) | 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE), 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) | Initial, unstable products of the chain reaction. | gsartor.org |
| Secondary Products (Aldehydes) | Malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), Hexanal | Highly reactive compounds; contribute to off-flavors and can crosslink with other biomolecules. | acs.org |
| Other Secondary Products | Ketones, epoxides, hydroxy fatty acids, short-chain fatty acids | Contribute to the complex mixture of degradation products. | gsartor.orgacs.org |
Transesterification and Interesterification Reactions
Transesterification and interesterification are processes that rearrange the acyl groups on the glycerol backbone. saudijournals.comwikipedia.org These reactions are used to modify the physical and chemical properties of fats and oils. aocs.org
Transesterification involves the exchange of an acyl group from an ester with the alcohol moiety of another alcohol. For this compound, this could involve reacting it with an alcohol like methanol (B129727) or ethanol, which would yield fatty acid methyl or ethyl esters (biodiesel) and glycerol in a stepwise reaction. nih.govresearchgate.netresearchgate.net
Interesterification is the redistribution of acyl groups among glycerol molecules. If this compound is subjected to interesterification, the acetate and linoleate groups would be randomly redistributed, leading to a mixture of different triacylglycerols, such as triacetin (B1683017), trilinolein, and other mixed forms. wikipedia.org
These reactions can be catalyzed chemically, often using alkoxides like sodium methoxide (B1231860) at high temperatures, or enzymatically using lipases under milder conditions. aocs.org
Table 2: Comparison of Chemical vs. Enzymatic Interesterification
| Parameter | Chemical Interesterification | Enzymatic Interesterification | References |
|---|---|---|---|
| Catalyst | Inorganic catalysts (e.g., sodium methoxide) | Lipases (enzymes) | aocs.org |
| Temperature | High (e.g., 80-120°C) | Mild (e.g., 40-70°C) | aocs.org |
| Specificity | Random rearrangement of fatty acids | Can be random or specific (e.g., sn-1,3 specific), depending on the lipase (B570770) | pan.olsztyn.pl |
| By-products | Can produce soaps and other side products | Generally cleaner with fewer by-products | aocs.org |
| Energy Consumption | Higher | Lower | aocs.org |
Enzymatic Degradation and Microbial Biotransformation
In biological systems, this compound is subject to degradation by enzymes, particularly lipases, and its released components can be further metabolized by microorganisms.
Lipase-Mediated Hydrolysis and Resulting Metabolites
Lipases are enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other lipids. aocs.org The enzymatic hydrolysis of this compound is a sequential process that releases the constituent fatty acids and glycerol. ui.ac.idlibretexts.org This process is fundamental to the digestion and metabolism of fats. aocs.org
The reaction can be catalyzed by various lipases, such as pancreatic lipase, lipoprotein lipase, or microbial lipases, which can exhibit different specificities for the position on the glycerol backbone (regiospecificity) or the type of fatty acid. aocs.orgnih.gov For example, an sn-1,3 specific lipase would preferentially hydrolyze the acyl groups at the outer positions of the glycerol backbone. The hydrolysis of mixed medium- and long-chain triglycerides by lipoprotein lipase has been shown to be a complex process influenced by the composition of the lipid particles. nih.gov
The stepwise hydrolysis would yield a series of intermediate metabolites before complete degradation.
Table 3: Stepwise Lipase-Mediated Hydrolysis of this compound and Resulting Metabolites
| Step | Reactant | Products | Notes |
|---|---|---|---|
| 1 | This compound | Diacylglycerol (e.g., Glyceryl 1-linoleate) + Acetic Acid OR Diacylglycerol (Glyceryl diacetate) + Linoleic Acid | The initial product depends on the lipase's specificity. |
| 2 | Diacylglycerol intermediate | Monoacylglycerol (e.g., Monolinolein or Monoacetin) + Acetic Acid or Linoleic Acid | Further hydrolysis of the diacylglycerol. |
| 3 | Monoacylglycerol intermediate | Glycerol + Acetic Acid or Linoleic Acid | Final hydrolysis step. |
| Overall | This compound | Glycerol + 2 Acetic Acid + 1 Linoleic Acid | Complete hydrolysis. |
Microbial Metabolism of Linoleic Acid and its Derivatives
Once linoleic acid is liberated from the glycerol backbone, it becomes available for metabolism by various microorganisms, particularly the gut microbiota. rsc.orgrsc.org These microbes possess diverse enzymatic pathways to transform polyunsaturated fatty acids into a range of bioactive metabolites. tandfonline.com
The microbial metabolism of linoleic acid is considered a detoxification mechanism for some bacteria, converting potentially inhibitory fatty acids into less toxic forms. rsc.org Key metabolic pathways include isomerization, hydration, and biohydrogenation. nih.gov For instance, certain strains of Lactobacillus and Bifidobacterium can isomerize linoleic acid to produce conjugated linoleic acids (CLAs), which are known for various health-promoting effects. rsc.orgnih.gov Other bacteria, such as Roseburia, can hydrogenate linoleic acid, leading to the formation of vaccenic acid and ultimately stearic acid. nih.gov
Table 4: Microbial Metabolites of Linoleic Acid
| Metabolic Pathway | Key Microbial Genera | Primary Metabolites | References |
|---|---|---|---|
| Isomerization | Lactobacillus, Bifidobacterium, Propionibacterium | Conjugated Linoleic Acids (CLAs) (e.g., cis-9,trans-11-CLA) | tandfonline.comnih.gov |
| Hydration | Lactobacillus plantarum | Hydroxy fatty acids (HFAs) (e.g., 10-hydroxy-cis-12-octadecenoic acid) | nii.ac.jpnih.govtandfonline.com |
| Oxidation | Lactobacillus plantarum | Oxo fatty acids (e.g., 10-oxo-trans-11-octadecenoic acid) | rsc.orgtandfonline.com |
| Biohydrogenation | Roseburia, Clostridium-like bacteria | Vaccenic Acid (trans-11-18:1), Stearic Acid (18:0) | nih.gov |
These microbial metabolites can be absorbed by the host and influence various physiological processes, including immune responses and lipid metabolism. nih.govnih.govrsc.org
Table of Chemical Compounds
Characterization of Enzymes Involved in Acetyl and Linoleoyl Ester Hydrolysis
The enzymatic hydrolysis of this compound involves the cleavage of two distinct types of ester bonds: two short-chain acetyl esters and one long-chain linoleoyl ester. This process is facilitated by a class of enzymes known as carboxylesterases (EC 3.1.1), which are further categorized into esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). researchgate.netnih.gov Esterases typically hydrolyze water-soluble esters with short-chain acyl groups, whereas lipases act at lipid-water interfaces to hydrolyze water-insoluble triglycerides with long-chain fatty acids. researchgate.netnih.gov The hydrolysis of a mixed substrate like this compound may be accomplished by a single enzyme with broad specificity or by the synergistic action of multiple enzymes.
Key enzymes that have been characterized and show potential for hydrolyzing both short- and long-chain acylglycerols include microbial lipases, pancreatic lipases, and, notably, carboxyl ester lipase (CEL) due to its exceptionally wide substrate range. nih.govmdpi.com The characterization of these enzymes involves their isolation, purification, and the determination of biochemical properties such as molecular weight, optimal pH and temperature, and kinetic parameters.
General Characteristics of Relevant Hydrolases
The characterization of enzymes capable of hydrolyzing acylglycerols provides insight into their function and potential applications. This involves determining their origin, molecular weight, and optimal operating conditions for pH and temperature. While no enzyme has been specifically characterized for the hydrolysis of this compound, data from studies on enzymes active on analogous short- and long-chain triglycerides offer a strong comparative basis.
For instance, lipases from various microbial sources are well-characterized. A lipase from Aspergillus niger (PEXANL1) was found to have an optimal pH of 4.0 and an optimal temperature of 40°C. frontiersin.org Another from Burkholderia cepacia showed maximal activity at a much higher pH of 9.0 and a temperature of 65°C. nih.gov These enzymes often have molecular weights in the range of 19 to 65 kDa. nih.govmdpi.com A thermally stable lipase identified in rice bran presented a low molecular weight of 9.4 kDa and exhibited high activity at an alkaline pH of 11.0 and a temperature of 80°C. frontiersin.org
| Enzyme Source | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Reference Substrate(s) | Citation |
|---|---|---|---|---|---|
| Aspergillus niger GZUF36 | Not Specified | 4.0 | 40 | Olive Oil | frontiersin.org |
| Burkholderia cepacia AKU-883 | 34 | 9.0 | 65 | Trehalose-oleate, p-Nitrophenyl laurate | nih.gov |
| Rice Bran (Oryza sativa) | 9.4 | 11.0 | 80 | Triolein (B1671897), Phosphatidylcholine | frontiersin.org |
| Ricinus communis (Castor Bean) | Not Specified | 8.0 | 40 | Castor oil, p-Nitrophenyl palmitate | nih.gov |
Substrate Specificity and Kinetic Parameters
The efficiency and preference of an enzyme for a particular substrate are defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat). A low Km value indicates a high affinity of the enzyme for the substrate.
The dual nature of this compound, possessing both short acetyl and long linoleoyl chains, presents a unique challenge. Research on lipases with broad chain-length specificity is particularly relevant. A lipase from Ricinus communis (RcLipase), for example, demonstrated significantly higher relative activity on long-chain triglycerides like triolein (C18) compared to short-chain ones like triacetin (C2) and tributyrin (B1683025) (C4). nih.gov This suggests that while a single lipase might hydrolyze all three ester bonds, the rate would be substantially slower for the acetyl groups compared to the linoleoyl group.
Kinetic studies provide quantitative data on these preferences. The RcLipase showed a strong affinity (Km = 0.21 mM) and high catalytic efficiency (kcat = 36.46 s⁻¹) for triolein, a long-chain triglyceride structurally similar to the linoleoyl portion of the target molecule. nih.gov In contrast, a study on a Pseudomonas fluorescens lipase acting on the short-chain substrate tributyrin reported a much higher Km of 1.35 M (or 1350 mM), indicating a significantly lower affinity. researchgate.net This vast difference in Km values highlights the challenge a single enzyme faces in efficiently hydrolyzing both ester types. An enzyme like Carboxyl Ester Lipase (CEL), known for its ability to hydrolyze diverse substrates including tri-, di-, and mono-acylglycerols, is a strong candidate for this role, though specific kinetic data on mixed-acyl glycerols are limited. nih.govnih.gov
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Citation |
|---|---|---|---|---|
| Ricinus communis Lipase (RcLipase) | Triolein (C18:1) | 0.21 | 36.46 s⁻¹ (kcat) | nih.gov |
| Ricinus communis Lipase (RcLipase) | Tripalmitin (C16:0) | 0.17 | 36.81 s⁻¹ (kcat) | nih.gov |
| Pseudomonas fluorescens Lipase (Free) | Tributyrin (C4:0) | 1350 | 26.2 mol/(mg·min) (k) | researchgate.net |
| Pseudomonas fluorescens Lipase (Immobilized) | Tributyrin (C4:0) | 200 | 5.2 mol/(mg·min) (k) | researchgate.net |
Advanced Analytical Characterization of Glyceryl Diacetate 1 Linoleate
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of glyceryl diacetate 1-linoleate, from the atomic connectivity to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural determination of diacylglycerol isomers. uoc.gr By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, and through the use of two-dimensional (2D) experiments, the exact position of the linoleoyl and acetyl groups on the glycerol (B35011) backbone can be confirmed.
¹H-NMR Spectroscopy: The proton NMR spectrum provides key information for identifying the substitution pattern. The protons on the glycerol backbone (sn-1, sn-2, sn-3) exhibit distinct chemical shifts depending on the adjacent ester groups. For 1-linoleoyl-2,3-diacetylglycerol (a potential isomer), the sn-2 proton would be shifted downfield compared to the sn-1 and sn-3 protons. In contrast, for this compound (assuming 1-linoleoyl-2,3-diacetate), the signals for the glycerol protons would be distinct from its 1,3-diacetyl-2-linoleoyl isomer. Multidimensional techniques such as Total Correlation Spectroscopy (TOCSY) can be employed to assign the complex signals from the glycerol backbone and fatty acid chains. researchgate.net
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, particularly in the carbonyl region (δ 170-175 ppm). researchgate.net The carbonyl carbons of the acetate (B1210297) and linoleate (B1235992) groups will have slightly different chemical shifts, and their positions can be confirmed by their correlation to specific glycerol backbone carbons in 2D experiments. The olefinic carbons of the linoleate chain are typically observed between δ 128 and 131 ppm. nih.gov
2D-NMR Techniques: Two-dimensional NMR experiments are essential for definitive assignments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the glycerol backbone CH and CH₂ groups. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations. It can show correlations between the carbonyl carbons of the acetate and linoleate groups and the protons of the glycerol backbone, thus confirming the precise location of each ester group. uoc.grresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Diacylglycerol Moieties Note: Exact chemical shifts for this compound would require experimental data. These are typical values for similar diacylglycerol structures.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glycerol CH₂ (sn-1, sn-3) | 4.10 - 4.40 | 62.0 - 64.0 |
| Glycerol CH (sn-2) | 5.05 - 5.30 | 69.0 - 72.0 |
| Acetate CH₃ | ~2.10 | ~21.0 |
| Linoleate C=O | - | 172.5 - 173.5 |
| Acetate C=O | - | 170.0 - 171.0 |
| Linoleate =CH | 5.30 - 5.45 | 127.0 - 131.0 |
| Linoleate CH₂ (allylic) | ~2.80 | ~25.6 |
| Linoleate CH₃ (terminal) | ~0.90 | ~14.1 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and deduce the structure of molecules based on their fragmentation patterns. creative-proteomics.com When coupled with tandem MS (MS/MS), it provides detailed structural information for identifying specific diacylglycerol species like this compound.
Ionization Methods: Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for analyzing lipids. cas.cn These methods typically generate protonated molecules [M+H]⁺ or adducts with alkali metals [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov
Fragmentation Analysis (MS/MS): In tandem mass spectrometry, the precursor ion (e.g., the [M+NH₄]⁺ adduct) is isolated and fragmented through collision-induced dissociation (CID). The resulting product ions provide structural information. For this compound, characteristic fragmentation would involve:
Neutral loss of acetate groups: A loss of acetic acid (60 Da).
Neutral loss of the linoleic acid chain: A loss corresponding to the mass of linoleic acid (280.4 Da). nih.gov
Formation of acylium ions: Characteristic [RCO]⁺ ions, including the linoleoyl acylium ion.
The fragmentation pattern allows for the differentiation of isomers. The preferential loss of a substituent from a specific position (sn-1 vs. sn-2) can help determine the positional isomerism of the acyl and acetyl groups. researchgate.net For instance, the neutral loss of fatty acids from the sn-1 and sn-2 positions can produce fragments of different relative intensities. nih.gov
Table 2: Predicted Key MS/MS Fragments for [M+NH₄]⁺ Ion of this compound (C₂₅H₄₂O₆, MW: 438.6)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| 456.6 [M+NH₄]⁺ | 379.3 | [M+H - CH₃COOH]⁺ |
| 456.6 [M+NH₄]⁺ | 159.2 | [M+H - Linoleic Acid - CH₃COOH]⁺ |
| 456.6 [M+NH₄]⁺ | 263.2 | [Linoleoyl]⁺ |
| 456.6 [M+NH₄]⁺ | 177.2 | [Diacetin backbone fragment]⁺ |
Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar bonds. For this compound, the IR spectrum would be dominated by:
C=O Stretching: A strong, sharp absorption band around 1740-1750 cm⁻¹ is characteristic of the ester carbonyl groups from both the acetate and linoleate moieties. researchgate.net
C-H Stretching: Bands in the 2850-3010 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the aliphatic chain of linoleic acid. The peak around 3010 cm⁻¹ is indicative of the =C-H stretch of the double bonds. researchgate.net
C-O Stretching: Absorptions in the 1150-1250 cm⁻¹ region are due to the C-O stretching of the ester linkages.
Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and is therefore well-suited for analyzing the hydrocarbon backbone and double bonds of the linoleate chain. spectroscopyonline.comacs.org Key Raman bands include:
C=C Stretching: A strong band around 1656 cm⁻¹ indicates the presence of cis C=C double bonds in the linoleic acid chain. researchgate.net
=C-H Stretching: A band at approximately 3010 cm⁻¹ corresponds to the stretching of the vinylic C-H bonds.
CH₂ and CH₃ Deformations: Bands in the 1200-1500 cm⁻¹ region provide information about the conformation and packing of the acyl chain.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Ester C=O Stretch | IR | 1740 - 1750 |
| Alkyl C-H Stretch | IR / Raman | 2850 - 3000 |
| Vinylic =C-H Stretch | IR / Raman | ~3010 |
| cis C=C Stretch | Raman | ~1656 |
| Ester C-O Stretch | IR | 1150 - 1250 |
| CH₂ Scissoring | Raman | ~1440 |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of method depends on the volatility of the compound and the need to separate it from isomers and other lipid classes.
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Diacylglycerols like this compound have low volatility and may degrade at high temperatures, often necessitating derivatization to increase their volatility and thermal stability. gerli.com
Derivatization: Common derivatization procedures for lipids include converting the free hydroxyl group (if any) or transesterifying the entire molecule. To analyze the fatty acid component, the molecule can be transesterified to form fatty acid methyl esters (FAMEs), which are highly volatile and well-suited for GC analysis. uib.nonih.gov However, to analyze the intact diacylglycerol structure, derivatization of any free hydroxyl groups (not present in this specific molecule, but relevant for mono-diacylglycerol mixtures) with silylating agents like BSTFA is common.
GC-MS Analysis: When coupled with a mass spectrometer, GC provides both separation and identification. ntnu.no The retention time in the GC column helps in identifying the compound, while the mass spectrum provides confirmation of its identity. ifremer.fr Using a polar capillary column can aid in the separation of different fatty acid esters. nih.gov Quantification is typically achieved by using an internal standard and creating a calibration curve.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like diacylglycerols, and it is particularly powerful for separating isomers. frontiersin.org
Separation Modes:
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for lipid analysis. Separation is based on the hydrophobicity of the molecules. researchgate.net Using a C18 column, diacylglycerols are separated based on their equivalent carbon number (ECN), where ECN = Carbon Number - 2 * (Number of Double Bonds). This allows for the separation of diacylglycerols with different fatty acid chains. Isocratic elution with solvents like acetonitrile (B52724) or a gradient of acetonitrile and acetone (B3395972) is often employed. researchgate.net
Normal-Phase HPLC (NP-HPLC): This mode separates lipids based on the polarity of their head groups. It can be effective in separating different lipid classes (e.g., triacylglycerols, diacylglycerols, monoacylglycerols).
Detection Methods:
UV Detector: Diacylglycerols lack a strong chromophore, but they can be detected at low wavelengths (~205 nm). researchgate.net
Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector for non-volatile analytes and is well-suited for lipid analysis as its response is relatively independent of the analyte's optical properties. nih.gov
Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for the separation and confident identification of individual diacylglycerol isomers in complex mixtures. nih.gov
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1-linoleoyl-2,3-diacetylglycerol |
| 1,3-diacetyl-2-linoleoyl isomer |
| Diacylglycerol (DAG) |
| Linoleic acid |
| Acetic acid |
| Glycerol |
| Fatty acid methyl esters (FAMEs) |
| Triacylglycerols |
Supercritical Fluid Chromatography (SFC) for Complex Lipid Mixtures
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex lipid mixtures, including glycerolipids like this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This fluid state, which exists above its critical temperature and pressure, possesses unique properties—low viscosity and high diffusivity—that bridge the gap between gases and liquids. nih.gov These characteristics allow for high separation efficiency, reduced analysis times, and lower consumption of organic solvents, positioning SFC as a "green" analytical alternative to traditional chromatographic methods. mdpi.comsouthampton.ac.uk
The technique is particularly well-suited for the analysis of lipids, which are compounds with middle to low polarity. nih.gov SFC operates on a principle similar to normal-phase chromatography, providing excellent separation for non-polar and moderately polar substances. nih.govnih.gov For the analysis of complex lipid samples, SFC demonstrates significant advantages over High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov Unlike GC, SFC analysis does not typically require derivatization of lipids, which can be time-consuming and potentially introduce artifacts. nih.gov Furthermore, the lower operating temperatures compared to GC prevent the thermal degradation of sensitive analytes. nih.gov Compared to HPLC, SFC often provides faster separations and higher resolution, especially for isomeric species. nih.govsouthampton.ac.uk
In the context of analyzing a sample containing this compound, SFC can effectively separate it from other glycerolipids, free fatty acids, and other lipid classes. The selectivity of the separation can be fine-tuned by adjusting several parameters, including the stationary phase, the composition of the mobile phase (by adding organic modifiers like methanol), temperature, and pressure. southampton.ac.uk The use of packed columns is common for achieving shorter analysis times and higher sample loading capacity. southampton.ac.uk
Modern SFC systems are often coupled with various detectors, such as Mass Spectrometry (MS), Ultraviolet (UV) detectors, and Evaporative Light Scattering Detectors (ELSD), to provide comprehensive characterization. mdpi.commdpi.com The SFC-MS combination is particularly powerful, enabling sensitive detection and structural elucidation of the separated lipid molecules. researchgate.net This approach has been successfully applied to lipidomics for the high-throughput profiling of hundreds of lipid species from biological samples. researchgate.net
| Parameter | Description | Common Settings/Options for Lipid Analysis |
|---|---|---|
| Mobile Phase | The supercritical fluid that carries the sample through the column. | Supercritical CO2 is the most common, often with an organic modifier (e.g., methanol (B129727), ethanol, isopropanol) to adjust polarity and solvating power. southampton.ac.uk |
| Stationary Phase | The solid support within the column that interacts with the analytes. | A variety of columns are used, including silica, diol, and C18-bonded silica, to achieve different selectivities. nih.govnih.gov |
| Temperature | Affects the density and solvating power of the supercritical fluid. | Typically ranges from 40°C to 100°C. |
| Pressure | Maintains the mobile phase in its supercritical state and influences its density. | Usually maintained between 100 and 400 bar. |
| Detector | Detects the analytes as they elute from the column. | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Ultraviolet (UV). mdpi.commdpi.com |
Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)
To achieve an unambiguous structural elucidation and comprehensive characterization of molecules like this compound within complex matrices, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution by combining the separation power of chromatography with the detailed structural information from spectroscopy. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
The coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy is a formidable tool for the analysis of complex mixtures. researchgate.net HPLC first separates the components of the mixture, after which the eluent flows directly into the NMR spectrometer for analysis. This provides detailed structural information on the separated compounds in real-time.
For a compound like this compound, LC-NMR can provide a wealth of information. ¹H NMR spectra can confirm the presence and positioning of the acetate and linoleate groups on the glycerol backbone by analyzing the chemical shifts and coupling patterns of the protons. nih.gov It can differentiate between isomers and provide quantitative data on the components of a mixture. nih.gov While challenges such as sensitivity and the need for deuterated solvents in the mobile phase exist, advancements in NMR technology, including higher magnetic fields and cryogenically cooled probes, have significantly improved the feasibility of LC-NMR for lipid analysis. nih.gov The non-destructive nature of NMR also allows for the collection of fractions for further analysis by other techniques. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the high-resolution separation capability of GC with the molecular structure identification power of Infrared Spectroscopy. While GC is highly effective at separating volatile components of a mixture, IR spectroscopy provides a unique "fingerprint" of a molecule by identifying its functional groups. researchgate.net
For the analysis of this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step such as transmethylation would be necessary to convert the fatty acid moiety into its more volatile fatty acid methyl ester (FAME). nih.govugent.be After separation of the derivatized products on the GC column, the eluting compounds pass through an IR detector. The resulting IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups. For instance, the ester carbonyl groups (C=O) from both the acetate and linoleate moieties would exhibit strong absorption bands, while the C-O stretching vibrations would also be apparent. The presence of C=C double bonds in the linoleate chain would also be identifiable. wordpress.com This combination of separation and specific functional group identification makes GC-IR a valuable tool for confirming the identity of components in a complex lipid mixture.
| Technique | Principle | Information Provided for this compound | Advantages | Limitations |
|---|---|---|---|---|
| LC-NMR | Combines HPLC separation with NMR spectroscopy for structural elucidation of separated compounds. nih.gov | Detailed structural information, including isomer differentiation, position of acyl and acetyl groups, and quantification. nih.gov | Non-destructive; provides unambiguous structural data. nih.gov | Lower sensitivity compared to MS; requires deuterated solvents for optimal performance. nih.gov |
| GC-IR | Combines GC separation with IR spectroscopy for functional group identification of separated compounds. | Confirmation of functional groups (e.g., ester carbonyls, C=C double bonds) in the derivatized molecule. wordpress.com | Provides a "fingerprint" for molecular identification; complementary to mass spectrometry. | Requires derivatization for non-volatile lipids; IR is generally less sensitive than MS. nih.gov |
Academic Applications and Research Utility of Glyceryl Diacetate 1 Linoleate
Role as a Model Compound in Lipid Peroxidation and Stability Studies
The presence of a linoleate (B1235992) chain, which contains two double bonds, makes Glyceryl diacetate 1-linoleate particularly susceptible to oxidation. This characteristic renders it an excellent model compound for investigating the mechanisms of lipid peroxidation, a critical area of study in food science, cell biology, and medicine.
Lipid peroxidation is a radical chain reaction involving initiation, propagation, and termination stages. mdpi.com The polyunsaturated linoleate moiety in this compound provides reactive sites for attack by radical species, leading to the formation of lipid hydroperoxides. mdpi.com Researchers utilize such model compounds to explore the kinetics and products of degradation under various stress conditions.
A study on the chemical stability of a structurally similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), highlights this utility. nih.gov The degradation kinetics of PLAG were investigated under forced conditions of hydrolysis, oxidation, photolysis, and heat, demonstrating that the compound was most rapidly catalyzed in alkaline, acidic, and high-temperature environments. nih.gov Such studies provide crucial data on reaction rates and degradation pathways, which are fundamental to understanding and preventing lipid oxidation in more complex systems.
Interactive Table: Degradation Conditions for PLAG (A structural analog of this compound)
| Stress Condition | Relative Stability | Key Finding | Citation |
|---|---|---|---|
| Alkaline & Acidic Hydrolysis | Low | Degradation follows first-order kinetics and is more rapid than in neutral conditions. | nih.gov |
| Thermal Stress | Low | Rapidly catalyzed at high temperatures, with an activation energy of about 110 kJ/mol. | nih.gov |
| Photolytic & Oxidative Stress | Relatively High | More stable compared to hydrolysis and thermal conditions, but still susceptible to degradation. | nih.gov |
By using a defined molecule like this compound, scientists can eliminate the variability present in natural oils and fats, allowing for precise measurement of oxidative stability and the efficacy of antioxidants. dtu.dk
Substrate for Enzymatic Activity Assays and Mechanistic Investigations
Synthetic acylglycerols with a defined structure are indispensable tools for determining the specificity of enzymes, particularly lipases. nih.gov this compound, with its specific arrangement of acetate (B1210297) and linoleate groups, is an ideal substrate for probing the intricate details of enzyme function.
Lipase (B570770) specificity is a key area of investigation and can be categorized in several ways:
Substrate Specificity: Differentiating the rates of hydrolysis between triacylglycerols (TG), diacylglycerols (DG), and monoacylglycerols (MG). nih.gov
Positional Specificity: Preferentially hydrolyzing esters at the primary (sn-1, sn-3) or secondary (sn-2) positions of the glycerol (B35011) backbone. nih.govresearchgate.net
Fatty Acid Specificity: Showing a preference for certain types of fatty acid chains. nih.gov
Stereospecificity: Distinguishing between the sn-1 and sn-3 positions in stereoisomers. nih.gov
Research on diacylglycerol lipases, for instance, has used various diacyl-sn-glycerols to determine that these enzymes often prefer 1,2-diacyl-sn-glycerols over 1,3-isomers and can show preference for specific fatty acids at the sn-1 position. nih.gov Using this compound allows researchers to present a lipase with a mixed substrate—short-chain acetate and long-chain linoleate—to precisely map its positional and fatty acid preferences. For example, a 1,3-specific lipase would be expected to hydrolyze the acetate group at the sn-3 position, leaving the linoleate at sn-1 intact. researchgate.net Such mechanistic investigations are fundamental to the industrial application of lipases in modifying fats and oils and in biotechnological synthesis. researchgate.net
Development of Advanced Materials and Polymer Modification (e.g., as a specialized monomer, not general plasticizer)
The academic utility of this compound extends to materials science, specifically in the research and development of bio-based polymers. While the parent compound, glyceryl diacetate, is known as a plasticizer, the inclusion of the linoleate chain in this compound introduces functionality that allows it to be investigated as a specialized monomer. atamankimya.comatamankimya.com
The double bonds within the linoleic acid portion of the molecule are reactive sites that can participate in polymerization reactions. mdpi.com Research into plant oil-based acrylic monomers has demonstrated that the degree of polyunsaturation from fatty acids like linoleic acid directly impacts polymerization behavior and the properties of the resulting polymer. mdpi.com In this context, this compound can serve as a model monomer to study how its specific structure contributes to polymer characteristics. The presence of the diacetate groups can influence properties such as polarity and solubility, while the linoleate chain can be used for cross-linking, creating a network structure that affects the material's mechanical properties, such as toughness and Young's modulus. mdpi.com This allows for the systematic investigation of structure-property relationships in the design of new bio-based polyesters and cross-linked resins.
Design and Evaluation of Drug Delivery Systems (e.g., as a component in osmotic pumps)
In pharmaceutical sciences, precise control over drug release is critical for improving therapeutic outcomes. Osmotic pump drug delivery systems are advanced dosage forms that release drugs at a zero-order rate, independent of gastrointestinal conditions. jddtonline.infonih.govnih.gov Research in this area involves the evaluation of various excipients that control the function of the pump.
Studies have shown that glyceryl diacetate (also known as diacetin) is used in the design and evaluation of push-pull osmotic pump (PPOP) systems. atamankimya.comjddtonline.info As a component of the core formulation, it can act as a solvent or carrier for the active pharmaceutical ingredient.
The academic utility of this compound in this field lies in its potential to modify and refine such systems. The introduction of the long, lipophilic linoleate chain significantly alters the physicochemical properties of the molecule compared to simple diacetin (B166006). This allows researchers to investigate its role in:
Formulating poorly water-soluble drugs: The lipophilic nature of the linoleate tail could enhance the solubilization of hydrophobic drugs within the core of the osmotic pump.
Modulating release rates: As a component within a liquid or semi-solid formulation, it could influence the viscosity and diffusion characteristics of the drug, providing another level of control over the release profile.
Self-emulsifying systems: A structurally related compound, PLAG, has been successfully formulated into self-emulsifying and self-nanoemulsifying drug delivery systems (SNEDDS) to improve its dissolution and oral bioavailability. mdpi.com this compound could be similarly explored as a key component in such advanced lipid-based formulations delivered via osmotic pumps.
Component in Bio-additives Research (e.g., for biodiesel applications)
With the global increase in biodiesel production, there is significant academic and industrial interest in valorizing its main byproduct, glycerol. nih.govresearchgate.net One promising route is the conversion of glycerol into oxygenated fuel additives that can improve the properties of biodiesel and reduce emissions. nih.govmdpi.com
Research has identified glycerol acetates (acetins), including diacetin (glyceryl diacetate) and triacetin (B1683017), as valuable bio-additives for biodiesel. atamankimya.comatamankimya.comnih.gov These additives can improve the cold-flow properties (e.g., cold filter plugging point) and reduce engine knocking. atamankimya.comgoogle.com
This compound serves as a specialized research compound to investigate how the properties of diacetin as a fuel additive are modified by the attachment of a long unsaturated fatty acid. The linoleate chain would be expected to influence several key fuel properties, providing a model for studying:
Energy Density: The long hydrocarbon chain of linoleate would increase the energy content compared to simple diacetin.
Viscosity and Lubricity: The fatty acid component would alter the viscosity and could potentially enhance the lubricity of the fuel blend.
Oxidative Stability: The polyunsaturated nature of the linoleate chain would decrease the oxidative stability of the additive, a critical parameter for fuel storage.
Cold-Flow Properties: The structure of the fatty acid would impact the crystallization behavior of the fuel at low temperatures.
By synthesizing and testing specific molecules like this compound, researchers can develop a deeper understanding of the structure-function relationships necessary to design next-generation, high-performance bio-additives. nih.gov
Computational and Theoretical Studies on Glyceryl Diacetate 1 Linoleate
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules like Glyceryl diacetate 1-linoleate at an atomistic level. By simulating the movement of atoms over time, MD can reveal the preferred shapes (conformations) of the molecule and how it interacts with its environment.
For this compound, MD simulations could be employed to explore the flexibility of the linoleate (B1235992) chain and the rotational freedom around the glycerol (B35011) backbone. Such simulations would likely be set up by placing a model of the molecule in a simulated solvent box, often mimicking an aqueous or a nonpolar environment, to observe its behavior. The interactions between atoms would be governed by a force field, a set of parameters that define the potential energy of the system.
Intermolecular interaction analysis from MD simulations could quantify the hydrogen bonding capacity of the hydroxyl group on the glycerol backbone and the carbonyl oxygens of the acetate (B1210297) and linoleate groups. Furthermore, van der Waals interactions between the hydrocarbon chains would be crucial in understanding how these molecules aggregate. In a simulated lipid bilayer environment, the orientation and movement of this compound could be monitored to understand its role in membrane dynamics. For instance, studies on diacylglycerols in model membranes have shown that they can induce changes in membrane curvature and fluidity. nih.gov
Interactive Data Table: Conformational Dihedral Angles
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide deep insights into the electronic properties of this compound. These methods solve the Schrödinger equation for the molecule to determine its electron distribution, molecular orbital energies, and other electronic properties.
Such calculations would typically begin with a geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity.
Detailed Research Findings: Based on quantum chemical studies of fatty acids and esters, the electronic structure of this compound would be characterized by a high electron density around the oxygen atoms of the ester and hydroxyl groups. nih.gov The HOMO is likely to be localized on the π-orbitals of the carbon-carbon double bonds in the linoleate chain, making this region susceptible to electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbons of the ester groups, indicating their susceptibility to nucleophilic attack.
Calculations could also predict the molecule's electrostatic potential surface, highlighting regions of positive and negative charge. This information is invaluable for understanding how the molecule interacts with other polar molecules and ions. For instance, the negatively charged regions around the carbonyl oxygens would be sites for favorable interactions with cations or hydrogen bond donors. Theoretical studies on fatty acids have shown that electron-withdrawing or -donating groups can significantly affect their electronic properties and reactivity. rsc.org
Interactive Data Table: Predicted Electronic Properties
In Silico Modeling of Enzymatic Interactions and Binding Affinities
In silico modeling, particularly molecular docking, can be used to predict how this compound might interact with enzymes, such as lipases. This technique involves computationally placing the molecule (the ligand) into the active site of a protein (the receptor) to determine the most likely binding pose and to estimate the binding affinity.
A typical docking study would involve obtaining the three-dimensional structure of a target enzyme, for example, from the Protein Data Bank. The this compound molecule would then be docked into the enzyme's active site using software that explores various orientations and conformations. The interactions would be scored based on a function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
Detailed Research Findings: Based on docking studies of other lipids with lipases, it is expected that this compound would bind in a way that positions one of its ester linkages near the catalytic residues of the enzyme. sabanciuniv.edu The long, flexible linoleate chain would likely occupy a hydrophobic tunnel or groove in the enzyme, while the more polar glycerol and acetate moieties could form hydrogen bonds with polar amino acid residues at the entrance of the active site.
The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), could be calculated to compare its potential as a substrate or inhibitor to other lipids. For example, studies have shown that the length and unsaturation of the fatty acid chain can significantly influence the binding affinity of lipids to enzymes. vu.edu.au
Interactive Data Table: Hypothetical Docking Results with a Lipase (B570770)
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation
Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be invaluable for confirming the structure of a synthesized or isolated compound and for assigning experimental spectra.
The prediction of NMR chemical shifts is often done using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach involves calculating the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS).
Detailed Research Findings: For this compound, these calculations would predict the 1H and 13C NMR chemical shifts for each atom in the molecule. The accuracy of these predictions has been shown to be quite high for similar molecules, often within 0.2-0.3 ppm for 1H and 2-3 ppm for 13C of experimental values. uoc.gr
The predicted spectrum would show characteristic signals for the protons and carbons of the glycerol backbone, the acetate groups, and the linoleate chain. For instance, the protons on the carbons of the double bonds in the linoleate chain would be predicted to have chemical shifts in the olefinic region (around 5.3-5.4 ppm). The glycerol protons would have distinct chemical shifts depending on their position and the nature of the attached acyl groups. Comparing the predicted spectrum with an experimental one would provide strong evidence for the compound's structure.
Interactive Data Table: Predicted 1H NMR Chemical Shifts
Future Research Directions and Unexplored Avenues
Investigation of Novel Biocatalytic Systems for Stereoselective Synthesis
The precise spatial arrangement of the acetate (B1210297) and linoleate (B1235992) groups on the glycerol (B35011) backbone is crucial in determining the physicochemical and biological properties of glyceryl diacetate 1-linoleate. Chemical synthesis of such structured lipids often involves multiple steps, harsh reaction conditions, and may result in a mixture of isomers. nih.gov Biocatalysis, particularly using lipases, offers a promising green alternative for the stereoselective synthesis of structured lipids. researchgate.net
Future research should focus on the screening and engineering of lipases with high regioselectivity to specifically catalyze the acylation of diacetin (B166006) at the sn-1 position with linoleic acid, or the selective acylation of 1-linoleoyl-glycerol with acetic anhydride (B1165640). Lipases such as those from Rhizomucor miehei and Candida antarctica have been successfully used in the synthesis of DAGs from glycerol and various fatty acids, including oleic and conjugated linoleic acid. researchgate.netnih.gov Investigating the substrate specificity of these and other lipases towards a combination of short-chain and long-chain fatty acids will be critical.
Key research questions to be addressed include:
Which lipases exhibit the desired sn-1 selectivity for the esterification of diacetin with linoleic acid?
What are the optimal reaction conditions (e.g., solvent system, temperature, water activity) to maximize the yield and purity of this compound?
Can immobilized lipases be developed for continuous flow synthesis, enhancing process efficiency and enzyme reusability?
A comparative analysis of different biocatalytic strategies is warranted, as outlined in the table below.
| Biocatalytic Strategy | Potential Advantages | Key Challenges |
| Direct Esterification | Single-step reaction. | Potential for acyl migration leading to isomeric impurities. |
| Transesterification | Can utilize readily available starting materials like triacetin (B1683017) and linoleic acid esters. | Byproduct removal may be necessary to drive the reaction forward. |
| Stepwise Acylation | Greater control over the final structure. | Requires multiple reaction steps and purification of intermediates. |
Comprehensive Elucidation of its Precise Biological Functions and Metabolic Fates in Diverse Organisms
The metabolic fate and biological functions of this compound are largely unknown. As a diacylglycerol, it is expected to be an intermediate in lipid metabolism. nih.gov However, the presence of both acetate and linoleate suggests a unique metabolic pathway and potentially novel biological activities.
Future investigations should aim to trace the metabolic fate of this compound in various model organisms, from microorganisms to mammals. This could involve isotopic labeling studies to track the absorption, distribution, and excretion of the molecule and its metabolites. The hydrolysis of the ester bonds by lipases is a likely initial step, releasing acetic acid, linoleic acid, and glycerol. The metabolic consequences of the simultaneous release of these molecules in specific tissues warrant investigation. For instance, acetate is known to influence lipid metabolism in the liver, skeletal muscle, and adipose tissue. nih.govnih.gov
Furthermore, the potential signaling roles of this compound should be explored. Diacylglycerols are crucial second messengers in various cellular signaling pathways, often activating protein kinase C (PKC). nih.gov The specific structure of this compound may lead to selective interactions with different PKC isozymes or other signaling proteins. Research into the effects of this compound on inflammatory pathways and insulin (B600854) signaling is particularly relevant, given the known roles of linoleic acid and its derivatives in these processes. The consumption of DAG-rich oils has been associated with reduced body weight and lower cholesterol levels. nii.ac.jp Studies have also shown that conjugated linoleic acid can lead to the accumulation of diacylglycerol in the liver. elsevierpure.com
Development of Advanced Analytical Platforms for Trace Analysis and Isomer Differentiation
The accurate detection and quantification of this compound in complex biological and industrial matrices, as well as the differentiation of its isomers (e.g., glyceryl diacetate 2-linoleate), present a significant analytical challenge. The development of advanced analytical platforms is crucial for both quality control in synthesis and for metabolic studies.
Mass spectrometry (MS) coupled with chromatographic separation techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) is a powerful tool for lipid analysis. Future research should focus on developing and validating sensitive and specific MS-based methods for this compound. This includes optimizing ionization techniques (e.g., electrospray ionization) and fragmentation methods (tandem MS) to generate characteristic product ions that allow for unambiguous identification and quantification.
Moreover, the separation and characterization of positional isomers are critical. Advanced MS techniques that can differentiate lipid isomers are rapidly emerging.
| Analytical Technique | Principle | Application to this compound |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of precursor ions to generate product ion spectra. | Identification of fatty acid and acetate moieties. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase. | Potential for separating positional isomers. |
| Ozone-Induced Dissociation (OzID) | Gas-phase reaction with ozone to cleave double bonds. | Pinpointing the location of the double bonds in the linoleate chain. |
| Ultraviolet Photodissociation (UVPD) | Use of UV photons to induce fragmentation. | Can provide detailed structural information, including double bond position. |
Exploration of its Potential as a Bio-Derived Building Block in Sustainable Chemistry
The unique structure of this compound, with its combination of a reactive hydroxyl group and a polymerizable unsaturated fatty acid, makes it an interesting candidate as a bio-derived building block in sustainable chemistry. Glycerol itself is a well-established platform chemical in green chemistry, and there is growing interest in utilizing vegetable oils for the synthesis of bio-based polymers. diplomatacomercial.com
Future research could explore the polymerization of this compound, either through the double bonds of the linoleate moiety or by leveraging the free hydroxyl group for condensation polymerization. This could lead to the development of novel bio-based polyesters, polyurethanes, or other polymers with unique properties conferred by the flexible linoleate chain and the polar acetate groups. The presence of these functional groups could enhance properties such as biodegradability, thermal stability, and adhesion.
Potential applications for polymers derived from this compound could include:
Bio-based adhesives and coatings: The combination of polar and non-polar moieties could provide good adhesion to a variety of substrates.
Biodegradable plastics and elastomers: The ester linkages would be susceptible to hydrolysis, making the resulting polymers potentially biodegradable.
Drug delivery systems: The amphiphilic nature of the monomer could be exploited to create micelles or nanoparticles for encapsulating and delivering therapeutic agents.
The use of glyceryl diacetate, the precursor to this compound, as a plasticizer and in the formulation of resins further supports the potential of its derivatives in polymer science. atamankimya.comgoogle.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying glyceryl diacetate 1-linoleate in complex biological or chemical matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5MS) is effective for separation and identification. In studies of Trichoderma harzianum extracts, GC-MS resolved this compound as a minor constituent (5.23% abundance) alongside ethyl linoleate and palmitic acid . Calibration curves using purified standards and internal normalization improve quantification accuracy.
Q. How can researchers synthesize this compound with high regioselectivity?
- Methodology : Regioselective esterification of glycerol with linoleic acid and acetic anhydride, using lipase catalysts (e.g., Candida antarctica lipase B), can target the 1-position of glycerol. Reaction optimization (e.g., solvent-free systems, 40–60°C, 24–48 hours) enhances yield and minimizes byproducts like triacetin or mixed glycerides .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the stability of this compound in lipid-based drug delivery systems?
- Methodology : Central Composite Design (CCD) can optimize formulation variables (e.g., lipid-to-surfactant ratios, temperature). For example, glyceryl palmitostearate nanoparticles were stabilized using poloxamer 188 and glyceryl palmitostearate, with CCD evaluating particle size and encapsulation efficiency . Accelerated stability studies (40°C/75% RH, 6 months) coupled with HPLC tracking of degradation products (e.g., free linoleic acid) are critical .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Meta-analysis of bioactivity data (e.g., antifungal, antioxidant) should account for variables like extraction solvents (e.g., n-butanol vs. ethyl acetate), purity (>95% required for reliable assays), and cell line specificity. For instance, Trichoderma harzianum extracts showed 5.23% this compound but required bioactivity-guided fractionation to isolate its contribution . Controlled in vitro models (e.g., standardized fungal strains) reduce variability .
Q. What strategies improve the purification of this compound from multicomponent lipid mixtures?
- Methodology : Sequential chromatographic techniques are recommended:
- Step 1 : Flash chromatography on silica gel (hexane:ethyl acetate gradient) to remove non-polar contaminants.
- Step 2 : Reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) for final purification. In pharmaceutical formulations, this compound was isolated alongside glyceryl trioleate (12.39–17.80%) and glyceryl 1-palmitate 2,3-dioleate (4.26–6.12%) using similar methods .
Q. How can researchers investigate synergistic effects between this compound and other glycerides in emulsion systems?
- Methodology : Combinatorial screening of glyceride ratios (e.g., Design of Experiments, DoE) paired with dynamic light scattering (DLS) and zeta potential measurements can identify synergistic stability effects. For example, this compound’s emulsifying capacity may enhance when combined with glyceryl monooleate or glyceryl trilinoleate (2.01–2.89% in pharmaceutical blends) .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodology : Nonlinear regression models (e.g., log-dose vs. response) with ANOVA for inter-study comparisons. For antioxidant assays (e.g., DPPH radical scavenging), IC₅₀ values should be normalized to control antioxidants (e.g., ascorbic acid) and adjusted for compound purity .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
